molecular formula C9H7ClOS B1404064 (7-Chloro-benzo[b]thiophen-2-yl)-methanol CAS No. 1171926-62-7

(7-Chloro-benzo[b]thiophen-2-yl)-methanol

Cat. No. B1404064
M. Wt: 198.67 g/mol
InChI Key: RMYKLPWNVJZSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Chloro-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The compound has been found to possess several interesting properties that make it a promising candidate for further research.

Scientific Research Applications

Molecular Structure Analysis and Carcinogenicity Evaluation

Studies have emphasized the role of aromatic rings in maintaining biological activity and evaluated the carcinogenic potential of compounds related to (7-Chloro-benzo[b]thiophen-2-yl)-methanol. Analogs of known carcinogens have been synthesized and assessed for potential carcinogenicity, with findings indicating that while in vitro activities suggest potential risks, their chemical and biological behaviors cast doubts on their ability to cause tumors in vivo. This highlights the complexity of predicting carcinogenicity and the importance of comprehensive evaluations (Ashby et al., 1978).

Fixative and Preservation Properties

Methanol, a component of (7-Chloro-benzo[b]thiophen-2-yl)-methanol, has been used in methacarn fixation, showing promising results in preserving tissue structures with minimal shrinkage and enhancing the visibility of cellular details. This method provides a valuable tool for histological and pathological studies, ensuring the integrity of biological samples (Puchtler et al., 1970).

Methanotrophs and Biotechnological Applications

The unique properties of methanotrophs, capable of using methane as their sole carbon source, open up a wide range of biotechnological applications. Methanotrophs can produce valuable products such as single-cell protein, biopolymers, and vitamins, and can be genetically engineered to produce novel compounds. This research area presents an exciting frontier for sustainable and innovative biotechnological solutions (Strong et al., 2015).

Future Directions

: Li, G.-N., Zou, Y., Yang, Y.-D., Liang, J., Cui, F., Zheng, T., Xie, H., & Niu, Z.-G. (2014). Deep-Red Phosphorescent Iridium(III) Complexes Containing 1-(Benzo[b]thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations. Journal of Fluorescence, 24(5), 1545–1552. Link

: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.

: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.

: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.

properties

IUPAC Name

(7-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYKLPWNVJZSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-benzo[b]thiophen-2-yl)-methanol

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-1-benzothiophene-2-carboxylic acid (synthesized by the method of Journal of Chemical Society Perkin Trans. 1, 1984, 385, 1.00 g, 4.70 mmol) in tetrahydrofuran (17 mL) was added a solution of 0.95 mol/L borane-tetrahydrofuran complex in tetrahydrofuran (9.90 mL, 9.41 mmol) at 0° C. The mixture was stirred at room temperature overnight, and then to the reaction solution was added water, and the mixture was concentrated under reduced pressure to remove solvent. To the resulting residue was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was washed with hexane-diisopropyl ether to give (7-chloro-1-benzothien-2-yl)methanol (842 mg, 90%) as a colorless powder.
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9.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chloro-benzo[b]thiophen-2-yl)-methanol
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(7-Chloro-benzo[b]thiophen-2-yl)-methanol
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(7-Chloro-benzo[b]thiophen-2-yl)-methanol
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(7-Chloro-benzo[b]thiophen-2-yl)-methanol

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